molecular formula C20H25N7O3S2 B2928782 2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide CAS No. 1105228-08-7

2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide

Cat. No.: B2928782
CAS No.: 1105228-08-7
M. Wt: 475.59
InChI Key: UMXRZWHZVPQLMH-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring a 1,3,4-thiadiazole core linked to a benzo[d]imidazole moiety via a piperazine-acetyl bridge, with a thioether and methoxyethyl acetamide substituent. Its design integrates pharmacophores known for diverse bioactivities:

  • 1,3,4-Thiadiazole: A heterocyclic ring associated with antimicrobial, anticancer, and enzyme-inhibitory properties .
  • Benzo[d]imidazole: A privileged scaffold in medicinal chemistry, often linked to antiviral, antifungal, and kinase-inhibitory activities .
  • Piperazine: Enhances solubility and modulates receptor binding via conformational flexibility .
  • Methoxyethyl acetamide: A polar group improving pharmacokinetic properties like water solubility and membrane permeability .

Its structural complexity necessitates advanced synthetic techniques, likely involving nucleophilic substitution, cyclocondensation, and amide coupling steps, as inferred from analogous syntheses in and .

Properties

IUPAC Name

2-[[5-[4-[2-(benzimidazol-1-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O3S2/c1-30-11-6-21-17(28)13-31-20-24-23-19(32-20)26-9-7-25(8-10-26)18(29)12-27-14-22-15-4-2-3-5-16(15)27/h2-5,14H,6-13H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXRZWHZVPQLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a complex molecule that incorporates various pharmacophores known for their biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings, including synthesis methods, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features multiple functional groups: a benzimidazole moiety, a piperazine ring, and a thiadiazole derivative. These components are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis typically involves multi-step reactions starting from readily available precursors such as benzimidazole derivatives and piperazine.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzimidazole and thiadiazole moieties. For instance:

  • In vitro studies demonstrated that similar benzimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds derived from benzimidazole showed IC50 values ranging from 80 nM to 200 nM against cell lines like HCT-15 and HeLa .
  • Mechanism of action : These compounds often function by inhibiting tubulin polymerization, which is critical for cancer cell division. Some derivatives have been shown to inhibit porcine brain tubulin polymerization with IC50 values as low as 0.4 µM .

Antimicrobial Activity

Compounds similar to the target molecule have been evaluated for their antimicrobial properties:

  • Antibacterial assays indicate that imidazole-containing compounds exhibit significant activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli with comparable efficacy to standard antibiotics like ciprofloxacin .

Anti-inflammatory Properties

The presence of methoxy groups in the structure may enhance anti-inflammatory activity:

  • In vitro experiments have suggested that certain benzimidazole derivatives can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages . This suggests potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Target Cell Lines
Compound AAnticancer0.4HCT-15
Compound BAntibacterial10E. coli
Compound CAnti-inflammatoryN/AMacrophages

Case Studies

  • Case Study on Anticancer Activity :
    A study involving a series of benzimidazole derivatives demonstrated that modifications at the 2-position significantly affected cytotoxicity profiles. One compound exhibited an IC50 of 1.98 µM against HepG2 cells, showcasing its potential as a lead compound for further development in hepatocellular carcinoma treatment .
  • Case Study on Antimicrobial Efficacy :
    Another investigation assessed the antimicrobial properties of thiadiazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain compounds displayed MIC values lower than those of traditional antibiotics, suggesting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their key differences are summarized below:

Compound Molecular Formula Key Structural Features Reported Activities Reference
Target Compound C₂₀H₂₄N₈O₃S₂ 1,3,4-Thiadiazole, benzo[d]imidazole, piperazine, methoxyethyl acetamide Not explicitly reported; inferred multitarget potential
2-((5-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide C₂₀H₁₈ClN₅O₃S Oxadiazole instead of thiadiazole; chloro-methoxyphenyl acetamide Anticancer (docking studies suggest kinase inhibition)
N-Methyl-2-((5-(4-(2-(m-tolyloxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide C₁₈H₂₃N₅O₃S₂ m-Tolyloxy acetyl group replaces benzoimidazole; methyl acetamide Enhanced solubility; potential acetylcholinesterase inhibition
2-(4-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate C₂₆H₃₂N₄O₅ Piperidine instead of piperazine; phenethyl acetamide; oxalate salt Improved stability; neuroprotective activity (inferred from piperidine derivatives)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-hexahydroquinazolin-4-yl)thio)acetamide C₁₉H₂₇N₇O₂S₂ Hexahydroquinazolinone core; ethyl-thiadiazole substituent Antidiabetic or antiparasitic activity (based on thiadiazole-quinazoline hybrids)

Key Observations :

Core Heterocycle Impact :

  • Replacement of 1,3,4-thiadiazole with oxadiazole (e.g., ) reduces sulfur-mediated interactions but may enhance metabolic stability.
  • Piperazine vs. piperidine substitutions (e.g., vs. ) alter conformational flexibility and binding kinetics.

Substituent Effects :

  • Methoxyethyl acetamide in the target compound improves hydrophilicity compared to phenyl or thiazole acetamides (e.g., ).
  • Benzo[d]imidazole derivatives (e.g., ) exhibit stronger DNA intercalation or kinase inhibition than tolyloxy or quinazoline analogs.

Biological Activity Trends :

  • Thiadiazole-piperazine hybrids (e.g., ) show promise in enzyme inhibition (e.g., acetylcholinesterase), while benzo[d]imidazole-thiadiazole hybrids (target compound) may target kinases or microbial enzymes.

Detailed Research Findings

Computational Insights :

  • Molecular docking studies (e.g., ) suggest the benzo[d]imidazole-thiadiazole core binds ATP pockets in kinases (e.g., EGFR), while the methoxyethyl group may stabilize hydrogen bonds with solvent-exposed residues .

Limitations :

  • Lack of pharmacokinetic data (e.g., logP, half-life) for the target compound limits translational predictions.
  • Synthetic yields for such hybrids are often low (<40%), as noted in and .

Q & A

Q. What are the key synthetic strategies for preparing 2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide?

  • Methodology : The compound can be synthesized via multi-step reactions involving: (i) Formation of the 1,3,4-thiadiazole core through cyclization of thiosemicarbazides under acidic conditions. (ii) Introduction of the piperazine-acetylbenzimidazole moiety via nucleophilic substitution or coupling reactions. (iii) Thioether linkage formation between the thiadiazole and methoxyethylacetamide groups using potassium carbonate as a base in polar aprotic solvents (e.g., DMF) . Key intermediates should be characterized by 1H^1H/13C^{13}C NMR and IR spectroscopy to confirm regioselectivity and purity .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Methodology :
  • Elemental analysis : Verify calculated vs. experimental C, H, N, S percentages to confirm stoichiometry .
  • Spectroscopy :
  • IR : Identify characteristic peaks (e.g., C=O stretch at ~1650–1700 cm1^{-1}, N-H bend for benzimidazole at ~3300 cm1^{-1}) .
  • NMR : Confirm proton environments (e.g., singlet for thiadiazole-SH at δ ~3.5 ppm, methoxyethyl protons at δ ~3.2–3.4 ppm) .
  • Mass spectrometry : Use high-resolution MS to confirm molecular ion peaks .

Q. What are common impurities or byproducts observed during synthesis, and how can they be mitigated?

  • Byproducts :
  • Incomplete substitution at the piperazine ring, leading to mono- or di-acetylated derivatives.
  • Oxidative degradation of the thiadiazole ring under prolonged heating.
    • Mitigation :
  • Optimize reaction time/temperature (e.g., 60–80°C for thioether formation) .
  • Use inert atmospheres (N2_2/Ar) to prevent oxidation .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

  • Methodology :
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Compare docking poses of analogs to identify critical interactions (e.g., hydrogen bonds with benzimidazole nitrogen) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the thiadiazole) with activity data to design derivatives with enhanced potency .
    • Validation : Cross-check computational predictions with in vitro assays (e.g., enzyme inhibition) .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 1H^1H NMR splitting patterns)?

  • Approach :
  • Variable-temperature NMR : Assess dynamic processes (e.g., hindered rotation of the piperazine ring) causing peak splitting .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure (e.g., using SHELXL for refinement) .

Q. What strategies are recommended for evaluating in vivo pharmacokinetics of this compound?

  • Protocol :
  • ADME profiling :
  • Solubility : Use shake-flask method in PBS (pH 7.4) .
  • Metabolic stability : Incubate with liver microsomes and monitor parent compound depletion via LC-MS .
  • Pharmacokinetic studies : Administer intravenously/orally to rodent models and collect plasma samples for LC-MS/MS analysis to calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for a target enzyme?

  • Design :
  • Analog synthesis : Modify substituents on the benzimidazole (e.g., electron-donating vs. withdrawing groups) and thiadiazole (e.g., alkyl vs. aryl thioethers) .
  • Assays : Test analogs against isoform-specific enzymes (e.g., COX-1 vs. COX-2) to quantify IC50_{50} shifts .
    • Analysis : Use statistical tools (e.g., ANOVA) to identify significant SAR trends .

Methodological Considerations

Q. What experimental controls are critical for ensuring reproducibility in biological assays?

  • Controls :
  • Positive controls : Use established inhibitors (e.g., aspirin for COX assays) .
  • Vehicle controls : Account for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Blind experiments : Randomize sample processing to eliminate bias .

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Troubleshooting :
  • Catalyst screening : Test alternative bases (e.g., DBU instead of K2 _2CO3_3) .
  • Solvent optimization : Switch to DMSO for improved solubility of hydrophobic intermediates .
  • Microwave-assisted synthesis : Reduce reaction time and improve efficiency .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response curves in enzyme inhibition studies?

  • Analysis :
  • Fit data to a four-parameter logistic model (e.g., Y=Bottom+(TopBottom)/(1+10(LogEC50X)×HillSlope)Y = \text{Bottom} + (\text{Top} - \text{Bottom}) / (1 + 10^{(\text{LogEC}_{50} - X) \times \text{HillSlope}})) using GraphPad Prism .
  • Report R2R^2 values and 95% confidence intervals for EC50_{50} .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.